(2R,3S)-2-Amino-3-(benzylthio)butanoic acid (2R,3S)-2-Amino-3-(benzylthio)butanoic acid
Brand Name: Vulcanchem
CAS No.: 131235-01-3
VCID: VC21242664
InChI: InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1
SMILES: CC(C(C(=O)O)N)SCC1=CC=CC=C1
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid

CAS No.: 131235-01-3

Cat. No.: VC21242664

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid - 131235-01-3

Specification

CAS No. 131235-01-3
Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name (2R,3S)-2-amino-3-benzylsulfanylbutanoic acid
Standard InChI InChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1
Standard InChI Key LFDBFDNFEXIDJQ-WPRPVWTQSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)O)N)SCC1=CC=CC=C1
SMILES CC(C(C(=O)O)N)SCC1=CC=CC=C1
Canonical SMILES CC(C(C(=O)O)N)SCC1=CC=CC=C1

Introduction

Chemical Properties and Structure

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid possesses distinct chemical properties that determine its behavior in various chemical and biological environments. Understanding these properties is essential for evaluating its potential applications and developing effective synthesis methods.

Physical and Chemical Characteristics

The compound (2R,3S)-2-Amino-3-(benzylthio)butanoic acid is characterized by its unique molecular structure, which combines an amino acid framework with a benzylthio group. This integration creates a specialized amino acid derivative with distinctive chemical properties and reactivity patterns .

Molecular Structure and Identification

The molecular structure of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid can be described through various chemical identifiers and structural representations, as outlined in the following table:

PropertyValue
CAS Number131235-01-3
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
IUPAC Name(2R,3S)-2-amino-3-benzylsulfanylbutanoic acid
Standard InChIInChI=1S/C11H15NO2S/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9/h2-6,8,10H,7,12H2,1H3,(H,13,14)/t8-,10-/m0/s1
Standard InChIKeyLFDBFDNFEXIDJQ-WPRPVWTQSA-N
Isomeric SMILESCC@@HSCC1=CC=CC=C1

The structure contains a carboxyl group, an amino group, and a benzylthio substituent, with specific stereochemistry at the C-2 and C-3 positions. This combination of functional groups contributes to its chemical reactivity and potential biological interactions.

Stereochemical Properties

The stereochemistry of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid is critical to its biological and chemical properties. The (2R,3S) configuration refers to the absolute stereochemistry at the C-2 and C-3 positions of the butanoic acid backbone. This specific three-dimensional arrangement influences how the molecule interacts with enzymes, receptors, and other biological targets, potentially affecting its pharmacological properties and applications in drug development.

Synthesis Methods

The synthesis of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid involves specialized techniques to ensure the correct stereochemistry and functional group arrangement. Various approaches have been developed to produce this compound with high purity and yield.

General Synthetic Approaches

Biological Activities and Applications

(2R,3S)-2-Amino-3-(benzylthio)butanoic acid has demonstrated various biological activities that make it valuable for pharmaceutical and biochemical applications. Its structural similarity to natural amino acids suggests potential interactions with biological systems, while its unique features offer distinct advantages in certain contexts.

Biochemical Interactions

Research indicates that (2R,3S)-2-Amino-3-(benzylthio)butanoic acid may exhibit biological activities similar to those of natural amino acids, including potential roles in protein synthesis and enzyme function. The thioether group in its structure may contribute to antioxidant properties, potentially offering protective effects against oxidative stress in biological systems.

Medical Imaging Applications

Recent investigations have explored the potential use of (2R,3S)-2-Amino-3-(benzylthio)butanoic acid in developing imaging agents for medical applications, particularly in positron emission tomography (PET) for cancer diagnostics. The compound's ability to be functionalized with radioisotopes while maintaining its biological interactions makes it a promising candidate for molecular imaging probes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator